3-Bromo-2,2-dimethylpropanoyl fluoride
Overview
Description
3-Bromo-2,2-dimethylpropanoyl fluoride is an organic compound with the molecular formula C5H8BrFO It is a brominated derivative of propanoyl fluoride and is characterized by the presence of a bromine atom and a fluorine atom attached to a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropanoyl fluoride typically involves the bromination of 2,2-dimethylpropanoyl fluoride. One common method is the reaction of 2,2-dimethylpropanoyl fluoride with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as dichloromethane or chloroform to facilitate the reaction and improve product isolation.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,2-dimethylpropanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2,2-dimethylpropanoyl fluoride.
Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted propanoyl fluorides depending on the nucleophile used.
Reduction Reactions: The major product is 2,2-dimethylpropanoyl fluoride.
Oxidation Reactions: Products include more oxidized fluorinated compounds.
Scientific Research Applications
3-Bromo-2,2-dimethylpropanoyl fluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2-dimethylpropanoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The bromine and fluorine atoms in the molecule make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2,2-dimethylpropanoyl fluoride
- 3-Chloro-2,2-dimethylpropanoyl fluoride
- 3-Iodo-2,2-dimethylpropanoyl fluoride
Uniqueness
3-Bromo-2,2-dimethylpropanoyl fluoride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. The combination of these halogens makes it a valuable intermediate in organic synthesis, offering versatility in chemical transformations.
Properties
IUPAC Name |
3-bromo-2,2-dimethylpropanoyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrFO/c1-5(2,3-6)4(7)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDGTGSXGCDQGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282652 | |
Record name | 3-Bromo-2,2-dimethylpropanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23143-82-0 | |
Record name | 3-Bromo-2,2-dimethylpropanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23143-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,2-dimethylpropanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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